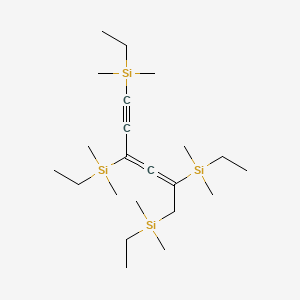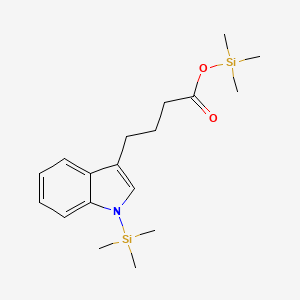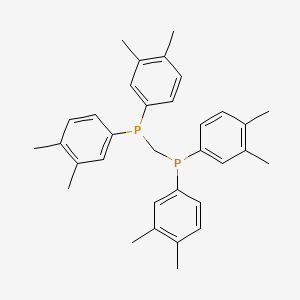
Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its phosphinothioyl and thioester functional groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester typically involves the reaction of butanedioic acid with bis(2-ethylhexyl) phosphinothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The resulting product is purified through techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reactants are mixed in a reactor, and the reaction is monitored for completion. The product is then separated from the reaction mixture using distillation or extraction methods. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester involves its interaction with molecular targets such as enzymes or receptors. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s ester groups may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Fumaric acid, bis(2-ethylhexyl) ester
- Di(2-ethylhexyl) fumarate
- Dioctyl fumarate
Uniqueness
Butanedioic acid, ((bis((2-ethylhexyl)oxy)phosphinothioyl)thio)-, dibutyl ester is unique due to its combination of phosphinothioyl and thioester functional groups. This combination imparts distinct reactivity and biological activity compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
68413-48-9 |
|---|---|
Molecular Formula |
C28H55O6PS2 |
Molecular Weight |
582.8 g/mol |
IUPAC Name |
dibutyl 2-[bis(2-ethylhexoxy)phosphinothioylsulfanyl]butanedioate |
InChI |
InChI=1S/C28H55O6PS2/c1-7-13-17-24(11-5)22-33-35(36,34-23-25(12-6)18-14-8-2)37-26(28(30)32-20-16-10-4)21-27(29)31-19-15-9-3/h24-26H,7-23H2,1-6H3 |
InChI Key |
DHEMFBSSQAFTOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=S)(OCC(CC)CCCC)SC(CC(=O)OCCCC)C(=O)OCCCC |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one](/img/structure/B13810561.png)








